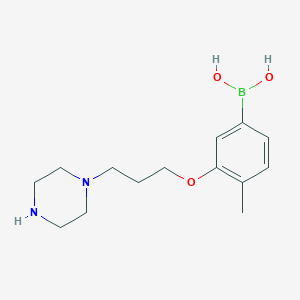
4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid
Übersicht
Beschreibung
“4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid” is a chemical compound with the molecular formula C14H23BN2O3 . It is used in research and not intended for human or veterinary use.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the precursor of a related compound was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a propoxy group, and a phenylboronic acid group . In a related compound, the methyl-piperazine ring adopts a chair conformation .Chemical Reactions Analysis
Boronic acids, such as this compound, are known to participate in various chemical reactions. For example, they can undergo catalytic protodeboronation . In addition, they are used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C14H23BN2O3) and molecular weight (278.16 g/mol). More specific properties like melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
- Synthesis and Crystal Structures: The compound and its analogs, such as 3-piperazine-bisbenzoxaboroles, have been synthesized and used for developing phenylboronic acids analogs, displaying unique molecular architectures as determined by X-ray measurements (Adamczyk-Woźniak et al., 2013).
Biological and Pharmacological Properties
Fungicidal Activity
Studies have shown that certain analogs of this compound, particularly 3-piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue, demonstrate significant fungicidal activity against various filamentous fungi, highlighting the importance of the heterocyclic benzoxaborole system in antifungal action (Wieczorek et al., 2014).
Antimicrobial Activity
Novel derivatives, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, have been synthesized and shown to exhibit significant antibacterial and antifungal activity, with further insights provided by molecular modeling (Mandala et al., 2013).
Synthesis and Pharmacological Evaluation
Various compounds including 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione have been synthesized and evaluated for pharmacological activity, exhibiting significant affinity to serotonin receptors (Kossakowski et al., 2008).
Sensor Technology Applications
- Ion-Selective Electrodes: Piperazine-based compounds bearing phenylboronic acid groups have been used in polymeric membranes of ion-selective electrodes, showcasing potential in sensing applications like dopamine detection (Durka et al., 2019).
Chemical and Material Science Applications
- Polyamide Synthesis: The compound and its derivatives have been utilized in the synthesis of polyamides containing various molecular structures, demonstrating the versatility of this chemical in material science applications (Hattori & Kinoshita, 1979).
Zukünftige Richtungen
The future directions for this compound and similar boronic acids could involve extending studies in medicinal chemistry to obtain new promising drugs . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Wirkmechanismus
Target of Action
The primary target of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid affects the Suzuki–Miyaura (SM) cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The ADME properties of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid It’s known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign , which may suggest good bioavailability.
Result of Action
The molecular and cellular effects of the action of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid are primarily seen in the formation of new carbon-carbon bonds . This is a result of the Suzuki–Miyaura (SM) cross-coupling reaction .
Action Environment
The action, efficacy, and stability of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid can be influenced by environmental factors. For instance, the success of the Suzuki–Miyaura (SM) cross-coupling reaction, which the compound is involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
[4-methyl-3-(3-piperazin-1-ylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-12-3-4-13(15(18)19)11-14(12)20-10-2-7-17-8-5-16-6-9-17/h3-4,11,16,18-19H,2,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNKKYPAZMNVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OCCCN2CCNCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401176789 | |
| Record name | Boronic acid, B-[4-methyl-3-[3-(1-piperazinyl)propoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid | |
CAS RN |
1704064-32-3 | |
| Record name | Boronic acid, B-[4-methyl-3-[3-(1-piperazinyl)propoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-methyl-3-[3-(1-piperazinyl)propoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



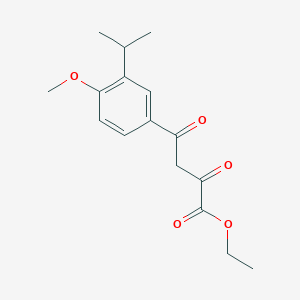
![2-[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B1434127.png)
![1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434128.png)
![{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride](/img/structure/B1434129.png)
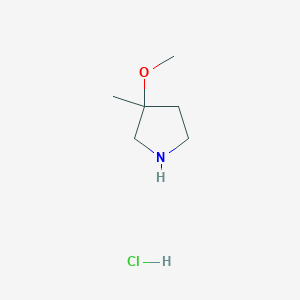
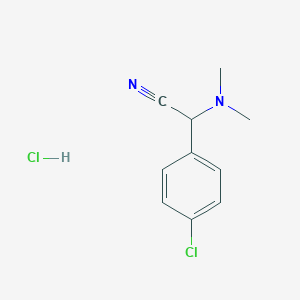
![9-Chloro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1434133.png)
![1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1434134.png)
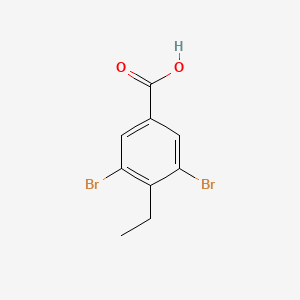
![1-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B1434140.png)


![[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1434145.png)
